

# Molecular weight and formula of 1-Octyl-2-thiourea

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## Compound of Interest

Compound Name: 1-Octyl-2-thiourea

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An In-depth Technical Guide to **1-Octyl-2-thiourea**: Synthesis, Characterization, and Potential Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-Octyl-2-thiourea**, a mono-substituted thiourea derivative. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core properties, provides validated protocols for its synthesis and characterization, and explores its potential based on the well-established bioactivity of the thiourea scaffold. We will move beyond simple data presentation to explain the causal reasoning behind methodological choices, ensuring a robust and reproducible scientific narrative.

## Core Molecular Profile

**1-Octyl-2-thiourea** belongs to the thiourea class of organosulfur compounds, characterized by a central thiocarbonyl group flanked by amino groups.<sup>[1][2]</sup> In this specific molecule, a lipophilic eight-carbon octyl chain is attached to one of the nitrogen atoms. This structural feature is significant, as the alkyl chain can substantially influence the compound's solubility, membrane permeability, and overall pharmacokinetic profile in biological systems.

The properties of thiourea and its derivatives are distinct from their oxygen-containing urea analogs due to the differences in electronegativity and size between sulfur and oxygen.<sup>[1]</sup>

Thiourea itself can exist in two tautomeric forms: the predominant thione form and the thiol (or isothiurea) form, an equilibrium that is crucial to its reactivity.[2][3]

## Quantitative Data Summary

The fundamental physicochemical properties of **1-Octyl-2-thiourea** are summarized below. These values are critical for experimental design, including solvent selection, reaction setup, and analytical method development.

Property	Value	Source
Chemical Formula	C <sub>9</sub> H <sub>20</sub> N <sub>2</sub> S	[4]
Molecular Weight	188.34 g/mol	[4]
CAS Number	13281-03-3	[5]
IUPAC Name	octylthiourea	N/A
Canonical SMILES	CCCCCCCCNC(=S)N	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	1	[4]
Calculated logP	2.9	[4]

## Synthesis of 1-Octyl-2-thiourea: A Validated Protocol

The synthesis of N-substituted thioureas is a well-established area of organic chemistry.[6] The protocol detailed here is a robust and common method involving the reaction of an amine with an isothiocyanate precursor. In this case, we will generate the thiourea from octylamine and ammonium thiocyanate.

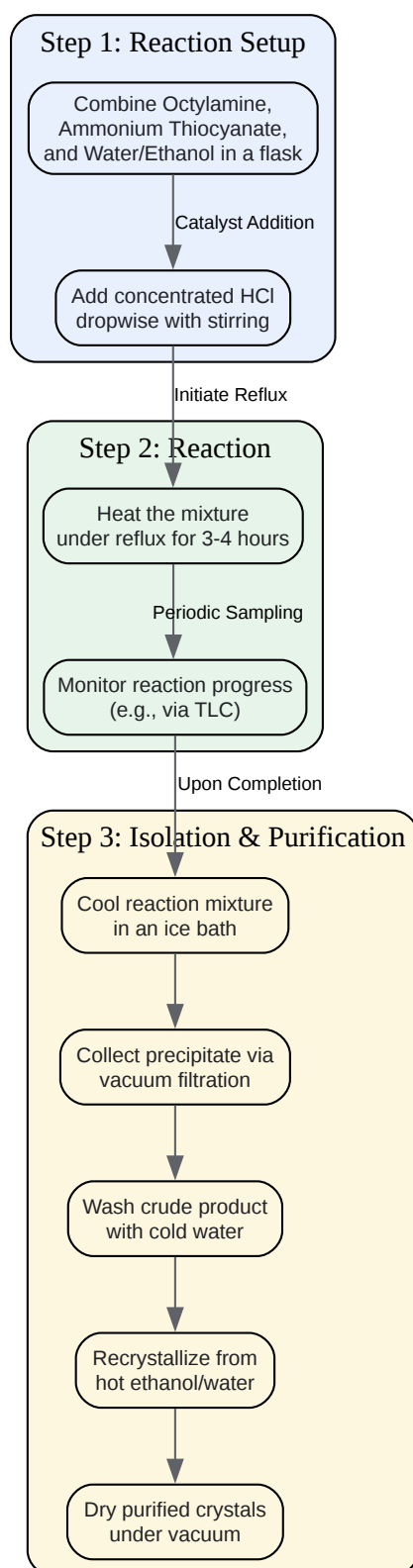
## Causality in Experimental Design

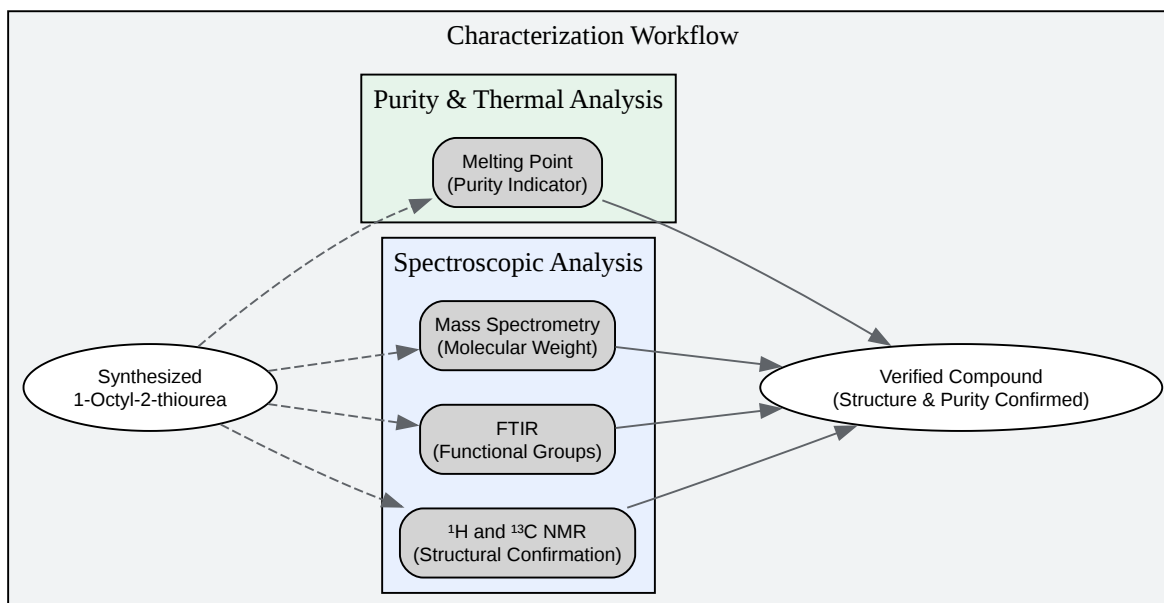
- **Reaction Choice:** The reaction of an amine with ammonium thiocyanate in the presence of an acid catalyst is a classic and cost-effective method for producing mono-substituted

thioureas. It avoids the need to handle potentially volatile or unstable isothiocyanates directly.

- **Solvent:** A high-boiling polar solvent like water or ethanol is chosen to ensure all reactants are soluble and to provide the thermal energy needed to drive the reaction to completion.
- **Catalyst:** The acidic environment (provided by HCl) is crucial. It protonates the thiocyanate ion ( $\text{SCN}^-$ ), facilitating the nucleophilic attack by the primary amine (octylamine).
- **Purification:** Recrystallization is the chosen method for purification. The principle relies on the difference in solubility of the desired product and any impurities in a given solvent system at different temperatures. **1-Octyl-2-thiourea**, being a moderately polar molecule with a long alkyl chain, is expected to be sparingly soluble in cold polar solvents like ethanol/water mixtures but highly soluble when hot, allowing for the formation of pure crystals upon cooling.

## Experimental Workflow Diagram





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